Classical Goiter-Inhibition Activity: TF3 Is >1,200‑Fold Less Potent Than T3, Defining Its Utility as a Negative-Control or Low-Activity Probe
In the thiouracil‑goitre inhibition assay in rats, 3,3′,5‑triiodothyroformic acid (TF3) exhibited a relative molar activity of 0.27% compared with L‑thyroxine (T4, set at 100%), whereas the endogenous hormone 3,3′,5‑triiodo‑L‑thyronine (T3) gave 333% [1]. This places TF3 approximately 1,233‑fold less potent than T3 and about 370‑fold less potent than T4 on a molar basis. The tetra‑iodinated formic acid analogue (tetraiodothyroformic acid, T4F) was even weaker at 0.08% [1]. Crucially, at doses adjusted to produce equal goiter‑inhibition activity, the formic acid analogue exerted a significantly greater cholesterol‑lowering effect than L‑thyroxine, indicating a dissociated pharmacodynamic profile [1].
| Evidence Dimension | Relative molar goiter-inhibition activity (thiouracil-goitre assay) |
|---|---|
| Target Compound Data | 0.27% (relative to L-thyroxine = 100%) |
| Comparator Or Baseline | L-T4 (100%); L-T3 (333%); Tetraiodothyroformic acid (0.08%) |
| Quantified Difference | TF3 is ~370‑fold less potent than T4; ~1,233‑fold less potent than T3; ~3.4‑fold more potent than T4F |
| Conditions | Thiouracil‑induced goitre inhibition assay in rats; molar basis comparison |
Why This Matters
This quantitative rank‑order potency establishes TF3 as a uniquely characterized low‑activity formic acid analogue suitable for studies requiring a thyroid hormone scaffold with minimal classical endocrine activity, unlike TRIAC or T3 which retain substantial receptor agonism.
- [1] Duncan, C.H. & Best, M.M. Thyroxine-Like Compounds and Cholesterol Metabolism: Differences in the Effects of Thyroxine, Triiodothyronine and Their Formic Acid Analogues. Endocrinology 63(2), 169–176 (1958). View Source
